2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Description

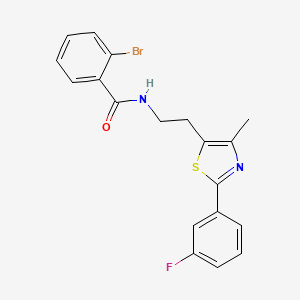

2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a synthetic small-molecule compound featuring a benzamide core substituted with a bromine atom at the 2-position. The benzamide moiety is linked via an ethyl group to a thiazole ring, which is further substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The compound’s design aligns with strategies used in kinase inhibitors or protease modulators, where thiazole rings and fluorinated aryl groups enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

2-bromo-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrFN2OS/c1-12-17(25-19(23-12)13-5-4-6-14(21)11-13)9-10-22-18(24)15-7-2-3-8-16(15)20/h2-8,11H,9-10H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYGRUYOQGOSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom, a thiazole ring, and a fluorophenyl group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 396.3 g/mol.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The thiazole moiety may play a critical role in modulating biological pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, in vitro assays demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1 to 10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness as a lead compound for developing new antibiotics.

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 5.0 | Significant cytotoxicity |

| Study B | A549 (Lung Cancer) | 7.5 | Moderate cytotoxicity |

| Study C | E. coli (Bacterial Strain) | 15.0 | Antimicrobial activity |

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Scaffolds

Substituent Effects on Reactivity and Bioactivity

- Halogenation: The 2-bromo substituent in the target compound may enhance electrophilic reactivity compared to non-halogenated analogs (e.g., compounds in ). Bromine’s bulkiness could influence steric interactions in enzyme binding pockets, whereas fluorine in the 3-fluorophenyl group contributes to electronegativity and π-stacking .

- Thiazole vs.

Spectral and Crystallographic Validation

- IR/NMR : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum (cf. ) confirms the thiazole’s stability. ¹H-NMR would distinguish the ethyl linker’s protons (δ ~2.5–3.5 ppm) from aromatic protons in the 3-fluorophenyl group (δ ~6.5–7.5 ppm) .

- Crystallography : Software like SHELXL () is critical for resolving the compound’s 3D conformation, particularly the dihedral angle between the benzamide and thiazole planes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.